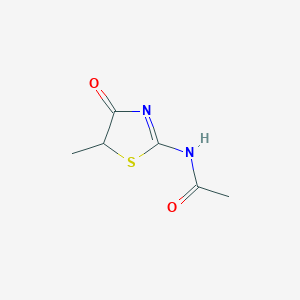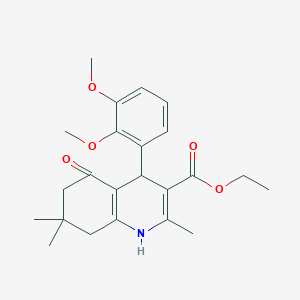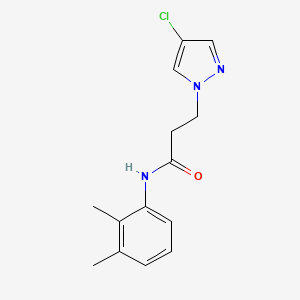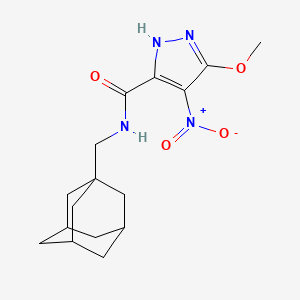![molecular formula C21H18N6O2S B14928311 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B14928311.png)
2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique structure combining benzothiophene, pyrimidine, and quinoxaline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the quinoxaline moiety. Common reagents used in these reactions include various amines, aldehydes, and hydrazides under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE shares structural similarities with other benzothiophene, pyrimidine, and quinoxaline derivatives.
Other similar compounds: include various benzothiophene-pyrimidine hybrids and quinoxaline derivatives.
Uniqueness
The uniqueness of 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C21H18N6O2S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H18N6O2S/c28-18(26-24-10-13-9-22-15-6-2-3-7-16(15)25-13)11-27-12-23-20-19(21(27)29)14-5-1-4-8-17(14)30-20/h2-3,6-7,9-10,12H,1,4-5,8,11H2,(H,26,28)/b24-10+ |
Clé InChI |
ZOMAWCFLTTWTSM-YSURURNPSA-N |
SMILES isomérique |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N/N=C/C4=NC5=CC=CC=C5N=C4 |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NN=CC4=NC5=CC=CC=C5N=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14928228.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B14928232.png)



![ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14928258.png)
![(5-chlorothiophen-2-yl)[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B14928262.png)

![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14928276.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B14928286.png)
![2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14928297.png)
![7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928306.png)
![3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928313.png)
![6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928316.png)
